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Compound of Interest

Compound Name: 2-Acetylphenylboronic acid

Cat. No.: B057525

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Acetylphenylboronic acid is a versatile bifunctional molecule increasingly utilized
in chemical biology, diagnostics, and drug discovery. Its unique structure, featuring both a
boronic acid moiety and a ketone group, enables specific covalent interactions and serves as a
valuable building block in organic synthesis. This guide provides an in-depth overview of its
physicochemical properties, key applications, and detailed experimental protocols. It is
intended to serve as a comprehensive resource for professionals leveraging this compound in
their research and development endeavors.

Physicochemical Properties of 2-
Acetylphenylboronic Acid

2-Acetylphenylboronic acid is a derivative of benzene containing both a boronic acid and an
acetyl group. These functional groups bestow upon it unique chemical reactivity, making it a
valuable reagent in various scientific domains. Its core quantitative data are summarized below.
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Property Value Reference(s)
Molecular Weight 163.97 g/mol [1]
Molecular Formula CsH9BO3 [2]
CAS Number 308103-40-4 [3]
IUPAC Name (2-acetylphenyl)boronic acid [2]

Physical Appearance

White to yellow powder and/or

chunks

[2]

Purity (Typical)

295%

[2]

Storage Conditions

Inert atmosphere, 2-8°C

ZKAOVABYLXQUTI-

InChl Key [3112]
UHFFFAOYSA-N

SMILES CC(=0)C1=CC=CC=C1B(0)0 [2]

Applications in Research and Drug Development

The unique chemistry of phenylboronic acid and its derivatives has positioned them as

indispensable tools in modern research. The presence of the acetyl group in the ortho position

provides 2-acetylphenylboronic acid with distinct reactivity for bioorthogonal chemistry.

» Bioorthogonal Chemistry: The combination of a carbonyl group and a boronic acid allows for

specific covalent interactions. One key application is the formation of iminoboronates through

reaction with molecules containing hydrazine, hydroxylamine, or semicarbazide

functionalities, a strategy used for site-selective labeling of proteins.[4]

e Saccharide Sensing: A hallmark of boronic acids is their ability to form reversible covalent

bonds (cyclic boronate esters) with cis-1,2- or 1,3-diols, a motif abundant in saccharides.[5]

This interaction is the basis for developing fluorescent probes and sensors for glucose

monitoring and detecting other biologically important carbohydrates like sialic acid, which is

often overexpressed on cancer cells.[6][7]
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Drug Discovery and Delivery: Boronic acids are crucial in medicinal chemistry.[8] Several
FDA-approved drugs, such as the proteasome inhibitor bortezomib, contain a boronic acid
warhead that forms a stable complex with the target enzyme's active site.[9] The ability of
boronic acids to interact with biological diols is also exploited in drug delivery systems to
target specific cell types or create stimuli-responsive carriers.[6][7]

Synthetic Chemistry Intermediate: As a substituted arylboronic acid, this compound is a key
reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is
one of the most robust methods for forming carbon-carbon bonds to construct complex biaryl
structures, which are common scaffolds in pharmaceuticals.[10]

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a representative

protocol for utilizing a boronic acid-based fluorescent probe for saccharide detection, a

common application for this class of compounds.

Protocol: Saccharide Detection Using a Boronic Acid-
Based Fluorescent Probe

This protocol describes a general procedure for quantifying the interaction between a boronic

acid probe and a target saccharide using fluorescence spectroscopy.[11]

A. Materials and Reagents:

Boronic acid fluorescent probe (e.g., a commercially available or synthesized probe)

Target saccharide (e.g., glucose, fructose, or sialic acid)

High-purity water (Milli-Q or equivalent)

Organic solvent for stock solution (e.g., DMSO, Methanol)

Buffer solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Fluorescence spectrophotometer

Quartz cuvettes
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B. Preparation of Solutions:

o Probe Stock Solution: Prepare a concentrated stock solution of the boronic acid probe (e.qg.,
1 mM) in a minimal volume of a suitable organic solvent like DMSO.

e Saccharide Stock Solution: Prepare a concentrated stock solution of the target saccharide
(e.g., 100 mM) in the chosen buffer.

e Working Probe Solution: Dilute the probe stock solution in the buffer to the final working
concentration (e.g., 10 uM). Ensure the final percentage of the organic solvent is minimal
(<1%) to prevent interference with the binding assay.

» Saccharide Dilution Series: Prepare a series of saccharide solutions at varying
concentrations by performing serial dilutions of the saccharide stock solution with the buffer.

C. Fluorescence Measurement:
¢ Allow the fluorescence spectrophotometer's lamp to stabilize.

o Set the appropriate excitation and emission wavelengths for the specific fluorescent probe
being used. Define the slit widths for both excitation and emission.

o Place a cuvette containing only the working probe solution into the spectrophotometer and
record the initial fluorescence intensity (Fo).

e Sequentially add small aliquots of the concentrated saccharide solutions to the cuvette,
ensuring thorough mixing after each addition.

o Record the fluorescence intensity (F) after each addition until the signal reaches a plateau,
indicating saturation of the probe.

D. Data Analysis:
o Correct the fluorescence data for dilution effects if necessary.

o Plot the change in fluorescence intensity (F - Fo) against the concentration of the saccharide.
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o To determine the binding affinity (association constant, Ka), fit the resulting titration curve
using a suitable binding model, such as a non-linear regression to a 1:1 binding isotherm.
[11]

Visualizations: Workflows and Pathways
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the saccharide detection protocol.
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Workflow for saccharide detection using a boronic acid fluorescent probe.

Hypothetical Signaling Pathway Inhibition
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This diagram illustrates a hypothetical mechanism where a drug derived from 2-
acetylphenylboronic acid covalently inhibits a kinase, thereby blocking a downstream
signaling cascade. The acetyl group is modified into a reactive warhead that forms a covalent
bond with a key lysine residue in the kinase's active site.
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Hypothetical inhibition of a kinase signaling pathway by a boronic acid drug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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